molecular formula C15H11ClN2OS B287373 2-chloro-4-methyl-N-(2-naphthyl)-1,3-thiazole-5-carboxamide

2-chloro-4-methyl-N-(2-naphthyl)-1,3-thiazole-5-carboxamide

Cat. No.: B287373
M. Wt: 302.8 g/mol
InChI Key: JUNYYPFCTFDDHR-UHFFFAOYSA-N
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Description

2-chloro-4-methyl-N-(2-naphthyl)-1,3-thiazole-5-carboxamide is a complex organic compound with a unique structure that includes a thiazole ring, a naphthalene moiety, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-methyl-N-(2-naphthyl)-1,3-thiazole-5-carboxamide typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the cyclization of appropriate thioamides with α-haloketones under acidic or basic conditions. The introduction of the naphthalene moiety can be achieved through a coupling reaction, such as a Suzuki or Heck reaction, using suitable palladium catalysts. The final step involves the formation of the carboxamide group through an amidation reaction, often using reagents like carbodiimides or acid chlorides.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to ensure high yield and purity. The scalability of the process is crucial for industrial applications, and methods such as solvent recycling and process intensification are often employed to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-methyl-N-(2-naphthyl)-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the carboxamide group to an amine.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Amines, thiols, palladium catalysts, solvents like dimethylformamide (DMF).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-chloro-4-methyl-N-(2-naphthyl)-1,3-thiazole-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential as a bioactive molecule, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes, pigments, and other industrial products.

Mechanism of Action

The mechanism of action of 2-chloro-4-methyl-N-(2-naphthyl)-1,3-thiazole-5-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazole ring and naphthalene moiety can facilitate binding to hydrophobic pockets in proteins, while the carboxamide group can form hydrogen bonds with amino acid residues. These interactions can lead to the inhibition or activation of specific pathways, contributing to the compound’s bioactivity.

Comparison with Similar Compounds

2-chloro-4-methyl-N-(2-naphthyl)-1,3-thiazole-5-carboxamide can be compared with other similar compounds, such as:

    2-Chloro-4-Methyl-N-(Phenyl)-1,3-Thiazole-5-Carboxamide: Lacks the naphthalene moiety, which may result in different binding properties and bioactivity.

    2-Chloro-4-Methyl-N-(Naphthalen-1-Yl)-1,3-Thiazole-5-Carboxamide: The position of the naphthalene moiety is different, potentially affecting its interaction with molecular targets.

    2-Chloro-4-Methyl-N-(Naphthalen-2-Yl)-1,3-Thiazole-4-Carboxamide: The position of the carboxamide group is different, which may influence its chemical reactivity and biological activity.

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C15H11ClN2OS

Molecular Weight

302.8 g/mol

IUPAC Name

2-chloro-4-methyl-N-naphthalen-2-yl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C15H11ClN2OS/c1-9-13(20-15(16)17-9)14(19)18-12-7-6-10-4-2-3-5-11(10)8-12/h2-8H,1H3,(H,18,19)

InChI Key

JUNYYPFCTFDDHR-UHFFFAOYSA-N

SMILES

CC1=C(SC(=N1)Cl)C(=O)NC2=CC3=CC=CC=C3C=C2

Canonical SMILES

CC1=C(SC(=N1)Cl)C(=O)NC2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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